molecular formula C19H17ClN2O6 B4998399 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate

Cat. No.: B4998399
M. Wt: 404.8 g/mol
InChI Key: NMKFGUDQSDCGNN-UHFFFAOYSA-N
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Description

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate is a complex organic compound featuring multiple functional groups, including nitro, methyl, chloro, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate typically involves multi-step organic reactions. One common method starts with the nitration of 4-methylacetophenone to introduce the nitro group. This is followed by a Friedel-Crafts acylation to attach the oxoethyl group. The final step involves the formation of the ester linkage through a reaction with 4-[(3-chlorophenyl)amino]-4-oxobutanoic acid under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. Continuous flow reactors and automated systems can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Reduction: 2-(4-methyl-3-aminophenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-[(3-chlorophenyl)amino]-4-oxobutanoic acid and 2-(4-methyl-3-nitrophenyl)-2-oxoethanol.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as an intermediate for the preparation of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable building block in synthetic chemistry.

Biology and Medicine

The compound’s structural features suggest potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its nitro and chloro groups are often found in bioactive molecules, which could lead to the development of new drugs with antibacterial, antifungal, or anticancer properties.

Industry

In materials science, the compound could be used in the synthesis of polymers or as a precursor for the production of advanced materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The biological activity of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate is likely mediated through its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the chloro group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially disrupting their function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(3-bromophenyl)amino]-4-oxobutanoate: Similar structure but with a bromine atom instead of chlorine.

    2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The presence of the nitro group in 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate distinguishes it from many other compounds, as nitro groups can significantly influence the compound’s reactivity and biological activity. Additionally, the combination of nitro, chloro, and ester functionalities provides a unique set of chemical properties that can be exploited in various applications.

Properties

IUPAC Name

[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 4-(3-chloroanilino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O6/c1-12-5-6-13(9-16(12)22(26)27)17(23)11-28-19(25)8-7-18(24)21-15-4-2-3-14(20)10-15/h2-6,9-10H,7-8,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKFGUDQSDCGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC(=CC=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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